molecular formula C13H13F3N4O B2712713 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2097889-16-0

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2712713
CAS No.: 2097889-16-0
M. Wt: 298.269
InChI Key: ANRVALLIGWHBSJ-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a recognized potent and selective antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a non-selective cation channel permeable to sodium and calcium ions. TRPC5 channels are implicated in a variety of physiological processes, and this inhibitor is a critical tool for probing their specific roles. Research utilizing this compound has significantly advanced the understanding of TRPC5 in cardiovascular physiology, where it has been shown to influence the electrophysiological stability of the heart; studies indicate that TRPC5 inhibition can suppress action potential duration alternans in ventricular myocytes, a phenomenon linked to arrhythmogenesis [https://pubmed.ncbi.nlm.nih.gov/31189966/]. Furthermore, its application extends to neurological research, particularly in the context of anxiety and fear behaviors. Inhibition of TRPC5 in specific neuronal circuits, such as the dorsal nucleus of the amygdala, has been demonstrated to produce anxiolytic effects, highlighting the channel's role in emotional regulation and its potential as a target for neuropsychiatric conditions [https://pubmed.ncbi.nlm.nih.gov/31189966/]. By selectively blocking TRPC5-mediated currents, this acetamide derivative enables researchers to dissect the channel's contribution to calcium signaling pathways and its functional outcomes in both normal and diseased states, providing invaluable insights for basic science and therapeutic development.

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O/c14-13(15,16)11-3-1-2-10(8-11)9-12(21)17-6-7-20-18-4-5-19-20/h1-5,8H,6-7,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRVALLIGWHBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction pathways but optimized for yield and efficiency. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions may target the acetamide group or the triazole ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Oxidized triazole derivatives.

    Reduction Products: Reduced acetamide derivatives.

    Substitution Products: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticonvulsant Activity

Research has indicated that compounds structurally related to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide exhibit significant anticonvulsant properties. A study synthesized various derivatives of N-phenylacetamide and evaluated them for their efficacy against seizures in animal models. The results showed that certain derivatives demonstrated protective effects in maximal electroshock (MES) tests, suggesting that modifications to the triazole structure could enhance anticonvulsant activity .

1.2 Antifungal and Antimicrobial Properties

Triazole derivatives are known for their antifungal and antibacterial activities. The compound may be explored for its potential as a novel antifungal agent targeting specific pathways within fungal cells. Research has highlighted the effectiveness of triazoles in inhibiting fungal growth by disrupting cell membrane integrity or interfering with essential metabolic processes .

1.3 Anticancer Potential

The anticancer properties of triazole compounds have been documented extensively. Studies suggest that this compound could serve as a lead compound for developing new anticancer agents due to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Study on Anticonvulsant Activity

In a study investigating the anticonvulsant activity of new N-substituted triazole derivatives, several compounds were synthesized and tested using the MES model. The findings indicated that modifications at the 3-position of the anilide moiety significantly influenced anticonvulsant efficacy, with certain trifluoromethyl-substituted derivatives showing promising results against seizures .

Research on Antifungal Activity

A series of novel triazole derivatives were synthesized and evaluated for their antifungal activity against various fungal strains. The results demonstrated that compounds containing the triazole ring exhibited potent antifungal effects, making them potential candidates for further development as antifungal agents .

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:
  • Triazole vs. This substitution may alter solubility and target binding . 1,2,4-Triazole Derivatives: describes N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide, where the 1,2,4-triazole isomer and sulfanyl linker modify electronic properties compared to the target compound’s 1,2,3-triazole .
  • Trifluoromethyl Substitution :

    • Flutolanil (: N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide ): A benzamide pesticide with a trifluoromethyl group, highlighting the role of fluorination in agrochemical activity. The acetamide backbone in the target compound may offer improved metabolic stability .
Table 1: Structural Comparison of Selected Analogs
Compound Name Heterocycle Substituent Molecular Formula Molar Mass (g/mol)
Target Compound 1,2,3-Triazol-2-yl 3-(Trifluoromethyl)phenyl C₁₃H₁₂F₃N₃O 307.25
Compound 13 () Benzothiazole 3-(Trifluoromethyl)phenyl C₁₆H₁₀F₆N₂OS 408.32
N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1,2,4-Triazol-3-yl 3-Methylphenyl C₁₇H₁₆N₄OS 324.40
Flutolanil None 3-(1-Methylethoxy)phenyl C₁₇H₁₄F₃NO₂ 329.30

Spectroscopic Characteristics

  • IR Spectroscopy: Target Compound: Expected peaks at ~1670 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-F), and ~3260 cm⁻¹ (N-H), similar to ’s compound 6b (C=O at 1682 cm⁻¹, NO₂ at 1504 cm⁻¹) . Compound 13: Strong C=O stretch at ~1680 cm⁻¹, with benzothiazole C-N peaks near 1300 cm⁻¹ .
  • NMR Spectroscopy :

    • 1H NMR : The target’s trifluoromethylphenyl group would show deshielded aromatic protons (δ 7.5–8.2 ppm), as seen in ’s compound 13 .
    • 13C NMR : Trifluoromethyl carbons appear at ~125 ppm (q, J = 280 Hz), consistent across fluorinated analogs .
Table 2: Functional Comparison
Compound Key Functional Group Reported Activity Reference
Target Compound 1,2,3-Triazole, CF₃ Not reported; inferred potential N/A
Compounds 1,2,4-Triazole, furan Anti-exudative (10 mg/kg)
Flutolanil Benzamide, CF₃ Pesticide
Thiazol-Acetamide Thiazole, dichlorophenyl Structural antimicrobial mimic

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic properties. The structural formula can be represented as follows:

N 2 2H 1 2 3 triazol 2 yl ethyl 2 3 trifluoromethyl phenyl acetamide\text{N 2 2H 1 2 3 triazol 2 yl ethyl 2 3 trifluoromethyl phenyl acetamide}

Mechanisms of Biological Activity

  • Antimicrobial Activity : Triazole derivatives have been extensively studied for their antifungal and antibacterial properties. For instance, compounds containing triazole moieties have demonstrated significant activity against various fungal pathogens by inhibiting key enzymes involved in ergosterol biosynthesis, such as 14α-demethylase (CYP51) .
  • Anticancer Properties : Research indicates that triazole derivatives can exhibit anticancer activity through multiple mechanisms, including the inhibition of aromatase enzymes and modulation of signaling pathways involved in cell proliferation . The trifluoromethyl group can further enhance these effects by improving binding affinity to target proteins.
  • Anti-inflammatory Effects : Some studies suggest that compounds with triazole structures may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This could make them candidates for treating inflammatory diseases.

Study 1: Antifungal Activity

A study evaluated a series of triazole derivatives similar to this compound against Phytophthora capsici. The results indicated that certain derivatives exhibited EC50 values significantly lower than traditional antifungal agents like mefentrifluconazole, showcasing their potential as effective fungicides .

CompoundEC50 (µg/mL)Comparison
6h13.095Better than mefentrifluconazole (39.516 µg/mL)
5j17.362Superior to mefentrifluconazole

Study 2: Anticancer Activity

Another research project focused on the anticancer potential of triazole derivatives. Compounds were synthesized and tested against various cancer cell lines. The results demonstrated that certain modifications to the triazole structure could enhance cytotoxicity against breast cancer cells .

CompoundIC50 (µM)Cell Line
78.6MCF-7
107.3MDA-MB-231

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